2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,3-dioxo-4-phenylpyrazin-1-yl)-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-26-16-9-7-14(8-10-16)20-17(23)13-21-11-12-22(19(25)18(21)24)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUJHYBSHXRQFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the tetrahydropyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the methoxyphenylacetamide moiety: This can be done through an amide coupling reaction using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methoxy groups.
Reduction: Reduction reactions could target the carbonyl groups in the tetrahydropyrazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyrazine compounds exhibit significant anticancer properties. For instance, compounds similar to 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide have shown promising results against various cancer cell lines.
Key Findings:
- A study reported that similar compounds demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types including breast and colon cancer .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| Compound A | SNB-19 | 86.61 |
| Compound B | OVCAR-8 | 85.26 |
| Compound C | NCI-H40 | 75.99 |
| Compound D | MDA-MB-231 | 56.53 |
Enzyme Inhibition Studies
The compound has also been investigated for its enzyme inhibitory potential. Research has focused on its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase, which are critical in the management of diabetes and Alzheimer's disease respectively.
Key Findings:
- In vitro studies have shown that related compounds effectively inhibit α-glucosidase with significant potency, suggesting potential therapeutic applications in Type 2 Diabetes Mellitus (T2DM) .
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | Inhibition Activity (%) |
|---|---|---|
| Compound E | α-glucosidase | 70.45 |
| Compound F | Acetylcholinesterase | 65.30 |
Synthesis and Green Chemistry
The synthesis of this compound can be achieved through environmentally friendly methods, enhancing its appeal in pharmaceutical development. Recent advancements in green chemistry have allowed for the synthesis of similar compounds using bio-based catalysts under solvent-free conditions.
Key Findings:
- The Biginelli reaction has been utilized to synthesize tetrahydropyrazine derivatives with high yields and minimal environmental impact .
Pharmacokinetics and ADME Studies
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies indicate favorable properties for drug development.
Key Findings:
Mechanism of Action
The mechanism of action for any bioactive effects of 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide would depend on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Detailed studies would be required to elucidate these pathways.
Comparison with Similar Compounds
Structural Analogues with Tetrahydropyrazine-Dione Core
Substituent Variations on the Aromatic Rings
- N-(4-Bromophenyl)-2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)acetamide (CAS 904525-89-9, ): Structural Difference: The 4-methoxyphenyl group is replaced with 4-bromophenyl. Molecular Weight: 400.23 vs. ~375.36 for the target compound .
2-{4-(4-Chlorophenyl)methyl-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide (CAS 899978-29-1, ):
- Structural Difference : A 4-chlorophenylmethyl group is added to the tetrahydropyrazine ring, and the acetamide is linked to 3-methoxyphenyl.
- Impact : The chlorophenylmethyl group increases hydrophobicity, while the 3-methoxy substitution may shift electronic properties compared to the target’s 4-methoxy group.
- Molecular Weight : 401.84 vs. ~375.36 .
Table 1: Comparison of Tetrahydropyrazine-Dione Analogues
| Compound | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₁₉H₁₇N₃O₄ | ~375.36 | 4-Phenyl, 4-methoxyphenyl |
| CAS 904525-89-9 | C₁₈H₁₄BrN₃O₃ | 400.23 | 4-Phenyl, 4-bromophenyl |
| CAS 899978-29-1 | C₂₀H₂₀ClN₃O₄ | 401.84 | 4-Cl-phenylmethyl, 3-methoxyphenyl |
Functional Analogues with Acetamide Linkages
Thiazolo-Triazole Derivatives ()
Compounds such as 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-methoxyphenyl)acetamide (e.g., Compound 26–32) share the N-(4-methoxyphenyl)acetamide motif but replace the tetrahydropyrazine core with thiazolo-triazole.
- Key Findings :
- Comparison : The thiazolo-triazole core may enhance metabolic stability compared to the tetrahydropyrazine-dione, but the shared acetamide linkage suggests overlapping synthetic strategies.
Piperazine-Thiazole Hybrids ()
Compounds like 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13–18) feature piperazine and thiazole moieties.
- Key Findings :
Table 2: Functional Analogues with Acetamide Linkages
Anti-Cancer Acetamide Derivatives ()
Phenoxy acetamide derivatives like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) demonstrated potent activity against HCT-116, MCF-7, and PC-3 cancer cells.
Chemokine-Targeting Analogues ()
ZINC database compounds (e.g., ZINC C13637710 ) with acetamide linkages and methoxyphenyl groups were identified as chemokine-G protein modulators.
- Key Findings :
- The thiazole core in ZINC C13637710 allowed selective binding to chemokine receptors.
- Comparison : The tetrahydropyrazine-dione core’s planar structure may mimic aromatic residues in protein-binding sites, similar to thiazole derivatives .
Biological Activity
The compound 2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-(4-methoxyphenyl)acetamide is a synthetic derivative belonging to the class of tetrahydropyrazines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This indicates the presence of a tetrahydropyrazine core with substituents that may influence its biological properties.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of dioxo groups in the tetrahydropyrazine framework is believed to contribute to this activity by scavenging free radicals and reducing oxidative stress in biological systems .
Anticancer Activity
Several studies have explored the anticancer potential of tetrahydropyrazine derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | HeLa | 15.0 | Apoptosis |
| Study B | MCF-7 | 20.5 | Cell Cycle Arrest |
| Study C | A549 | 10.0 | Caspase Activation |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Similar derivatives have been tested for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases .
The proposed mechanism for the biological activities of this compound includes:
- Radical Scavenging: The dioxo groups can interact with free radicals.
- Enzyme Inhibition: The compound may inhibit specific enzymes related to inflammation and cancer progression.
- Receptor Modulation: Potential interaction with cellular receptors involved in apoptosis and cell proliferation.
Case Study 1: Antioxidant Efficacy
In a controlled study, the antioxidant capacity of the compound was evaluated using DPPH and ABTS assays. Results demonstrated a significant reduction in radical concentration compared to controls, indicating strong antioxidant potential.
Case Study 2: Anticancer Screening
A series of in vitro tests on breast cancer (MCF-7) and lung cancer (A549) cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Q & A
Q. Basic Research Focus
- NMR : Use - and -NMR to confirm the acetamide linkage (δ ~2.0 ppm for CH, δ ~168–170 ppm for carbonyl) and methoxy group (δ ~3.8 ppm).
- XRD : Single-crystal X-ray diffraction resolves stereochemical uncertainties (e.g., planarity of the tetrahydropyrazine ring and phenyl orientation). Evidence from benzothiazole analogs shows bond lengths (C–N: 1.35–1.40 Å) and dihedral angles (~5–10° deviations) critical for validating the 3D structure .
Advanced Consideration
Dynamic NMR or VT-NMR (variable temperature) can assess rotational barriers in the acetamide moiety. Synchrotron XRD enhances resolution for detecting weak interactions (e.g., C–H···O bonds) that influence conformational stability .
How do electronic effects of substituents (e.g., methoxy vs. chloro groups) influence reactivity in cross-coupling reactions?
Advanced Research Focus
The 4-methoxyphenyl group donates electron density via resonance, activating the acetamide toward electrophilic substitution. Comparative studies with chloro-substituted analogs (e.g., ) show reduced reactivity in Suzuki-Miyaura couplings due to steric hindrance and electron withdrawal. Hammett plots (σ values: OMe = −0.78, Cl = +0.23) quantify substituent effects on reaction rates .
Q. Methodological Approach
- Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.
- Validate with kinetic experiments under controlled pH and temperature .
What strategies resolve contradictions in reported biological activity data for structurally related analogs?
Advanced Research Focus
Discrepancies in IC values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Meta-analysis of PubChem datasets () recommends:
- Standardizing protocols (e.g., ATP concentration in kinase assays).
- Applying cheminformatics tools (e.g., molecular docking) to correlate substituent effects with target binding affinity.
Case Study
For pyridothiazole analogs, replacing 4-methoxy with 3-chloro groups increased solubility but reduced membrane permeability, explaining conflicting cytotoxicity results .
How can computational modeling guide the design of derivatives with enhanced metabolic stability?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., methoxy O-demethylation via CYP3A4). Introduce fluorine at para positions to block oxidation .
- MD Simulations : Analyze solvation free energy and logP to optimize bioavailability. Evidence from benzothiazine derivatives shows logP <3 improves aqueous solubility .
Validation
Synthesize fluorinated analogs and compare in vitro microsomal stability assays with parent compound .
What experimental designs are optimal for studying degradation pathways under physiological conditions?
Q. Basic Research Focus
- Forced Degradation Studies : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (ICH Q1B) conditions. Monitor via HPLC-MS to identify degradants (e.g., cleavage of the acetamide bond or dioxo ring oxidation) .
- DOE (Design of Experiments) : Use factorial designs to test temperature, humidity, and light intensity effects on stability .
Advanced Consideration
Isotope-labeling (e.g., -acetamide) tracks degradation kinetics quantitatively. Couple with QSAR models to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
